molecular formula C22H27ClN2O3S B11347269 1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11347269
M. Wt: 435.0 g/mol
InChI Key: VOSQXWCKEMDRAA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution with the chlorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine derivative with a carboxylic acid or its derivative under suitable conditions.

    Substitution with Chlorophenyl and Methanesulfonyl Groups: These steps may involve nucleophilic substitution reactions using chlorophenyl and methanesulfonyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: A similar compound with a different position of the chlorine atom on the phenyl ring.

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: A bromine-substituted analog.

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl and methanesulfonyl groups, in particular, may influence its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-17-9-6-7-16(2)21(17)24-22(26)18-11-13-25(14-12-18)29(27,28)15-19-8-4-5-10-20(19)23/h4-10,18H,3,11-15H2,1-2H3,(H,24,26)

InChI Key

VOSQXWCKEMDRAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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